2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

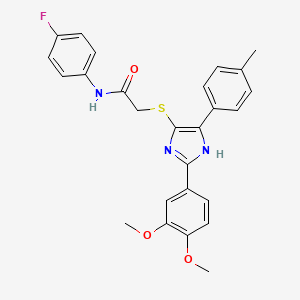

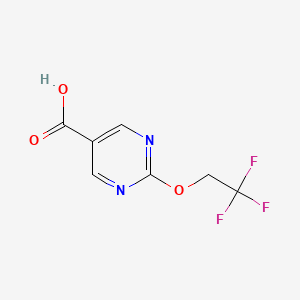

“2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 944905-08-2. It has a molecular weight of 222.12 . The IUPAC name for this compound is 2-(2,2,2-trifluoroethoxy)-5-pyrimidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-1-4(2-12-6)5(13)14/h1-2H,3H2,(H,13,14) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

1. Postsynthetic Modification in Oligonucleotides

The trifluoromethyl group in oligonucleotides can be modified to carboxylic acid equivalents, offering insights into nucleic acid chemistry (Ito, Yamamoto, & Hari, 2019).

2. Generation and Functionalization in Organic Chemistry

Trifluoromethyl-substituted pyrimidines show stability and are used to produce carboxylic acids through specific chemical reactions (Schlosser, Lefebvre, & Ondi, 2006).

3. Metal Complexes Synthesis

Complexes of pyrimidine-carboxylic acids with metals are synthesized, providing important data for inorganic chemistry and coordination compounds (Świderski et al., 2019).

4. In Vivo Metabolism Studies

5-Trifluoromethyluracil, a related compound, is studied for its metabolic pathways in tumor-bearing mice, contributing to biochemistry and pharmacology (Heidelberger, Boohar, & Kampschroer, 1965).

5. Proton NMR Spectra Analysis

Research into the hydration and proton NMR spectra of pyrimidine-5-carboxylic acid derivatives aids in understanding chemical structures and reactions (Kress, 1994).

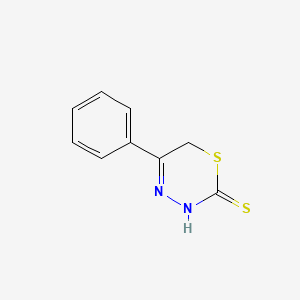

6. Creation of Pyrimidines and Thiazines

Studies on the synthesis of pyrimidines and thiazines from derivatives of tetrahydropyrimidine-5-carboxylic acid expand the scope of organic synthesis (Kappe & Roschger, 1989).

7. Phosphodiesterase Inhibition

Research on phosphodiesterase 5 inhibitors involves substitution at specific positions on pyrimidine compounds, contributing to medicinal chemistry (Tollefson et al., 2010).

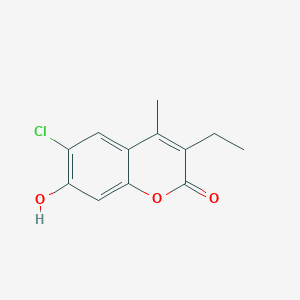

8. Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives

The creation of substituted chromeno[2,3-d]pyrimidinone derivatives for antimicrobial activity showcases applications in drug discovery and microbiology (Ghashang, Mansoor, & Aswin, 2013).

9. Crystallographic Characterization

Research into substituted pyrimidine compounds contributes to the field of crystallography and material science (Ma et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-1-4(2-12-6)5(13)14/h1-2H,3H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKMGUZVCFHWPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide](/img/structure/B2632043.png)

![5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2632044.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2632046.png)

![ethyl 4-[(1H-indol-1-ylacetyl)amino]piperidine-1-carboxylate](/img/structure/B2632047.png)

![2-phenyl-7-(pyrrolidine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2632049.png)

![2-(2-fluorophenoxy)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2632050.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2632051.png)

![Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632063.png)

![1-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2632064.png)